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For Researchers, Scientists, and Drug Development Professionals

Introduction
CP-628006 is a novel small-molecule potentiator of the Cystic Fibrosis Transmembrane

Conductance Regulator (CFTR) protein, the ion channel dysfunctional in cystic fibrosis (CF).[1]

[2] Developed by Pfizer, this compound has demonstrated a distinct chemical structure and

mechanism of action compared to existing CFTR potentiators like ivacaftor.[1][3] This technical

guide provides a comprehensive overview of the chemical structure, properties, and biological

activity of CP-628006, with a focus on quantitative data, experimental methodologies, and its

interaction with the CFTR signaling pathway.

Chemical Structure and Properties
CP-628006 is characterized by a unique chemical scaffold, distinguishing it from other known

CFTR potentiators.[1] Its fundamental properties are summarized in the table below.

Property Value Reference

Molecular Formula C₃₂H₃₅F₃N₂O₂ [4]

Molecular Weight 536.63 g/mol [4]

CAS Number 305822-08-6 [4]
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(Image of the chemical structure of CP-628006 would be placed here if image generation were

supported)

A 2D chemical structure of CP-628006 reveals its complex heterocyclic system.

Biological Activity and Quantitative Data
CP-628006 acts as a potentiator, meaning it enhances the channel gating function of the CFTR

protein, increasing the probability of the channel being in an open state.[5][6] Its efficacy has

been demonstrated on wild-type and various mutant forms of CFTR, most notably the F508del

and G551D mutations.[1][2]

In Vitro Efficacy
The potency of CP-628006 has been quantified in various cellular models. A key study by Liu et

al. (2021) in the British Journal of Pharmacology provides a detailed characterization.
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Cell
Line/Mutati
on

Assay Type Parameter CP-628006 Ivacaftor Reference

FRT cells

expressing

lumacaftor-

rescued

F508del-

CFTR

Ussing

Chamber

(Apical Cl⁻

Current)

EC₅₀ 0.4 µM 0.03 µM [2]

Eₘₐₓ (% of

Ivacaftor)
~50% 100% [2]

FRT cells

expressing

G551D-CFTR

Ussing

Chamber

(Apical Cl⁻

Current)

EC₅₀ 1.1 µM 0.004 µM [2]

Eₘₐₓ (% of

Ivacaftor)
~25% 100% [2]

Human

Bronchial

Epithelial

(hBE) cells

(F508del/F50

8del)

Ussing

Chamber

(Short-Circuit

Current)

EC₅₀ 0.2 µM 0.002 µM [2]

Eₘₐₓ (% of

Ivacaftor)
~60% 100% [2]

Human

Bronchial

Epithelial

(hBE) cells

(F508del/G55

1D)

Ussing

Chamber

(Short-Circuit

Current)

EC₅₀ 0.3 µM 0.003 µM [2]

Eₘₐₓ (% of

Ivacaftor)
~40% 100% [2]
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Mechanism of Action: An ATP-Dependent Process
A distinguishing feature of CP-628006 is its ATP-dependent mechanism of action, particularly

on the G551D-CFTR mutant.[1][7] While ivacaftor can potentiate G551D-CFTR in an ATP-

independent manner, the action of CP-628006 relies on the presence of ATP.[1] This suggests

that CP-628006 may modulate the interaction of ATP with the Nucleotide-Binding Domains

(NBDs) of CFTR, thereby influencing the channel's gating cycle.[7] CP-628006 has been

shown to increase both the frequency and duration of channel openings for wild-type, F508del-

CFTR, and G551D-CFTR.[1]

CFTR Gating and the Influence of CP-628006
The gating of the CFTR channel is a complex process involving phosphorylation of the

Regulatory (R) domain by Protein Kinase A (PKA) and subsequent ATP binding and hydrolysis

at the NBDs. The following diagram illustrates the canonical CFTR gating cycle and the

proposed point of intervention for CP-628006.
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Click to download full resolution via product page

CFTR Gating Cycle and CP-628006 Intervention.

Experimental Protocols
The characterization of CP-628006 has relied on established electrophysiological techniques.

Below are detailed methodologies for key experiments cited in the literature.

Ussing Chamber Electrophysiology
This technique is used to measure ion transport across epithelial cell monolayers.

Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing human CFTR mutants (e.g.,

F508del or G551D) or primary human bronchial epithelial (hBE) cells from CF patients are

cultured on permeable supports until a polarized monolayer with high transepithelial

electrical resistance is formed.

Chamber Setup: The permeable supports are mounted in Ussing chambers, separating the

apical and basolateral sides of the epithelium. Each side is bathed in a specific physiological

salt solution, and the system is maintained at 37°C and gassed with 95% O₂/5% CO₂.

Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV,

and the resulting short-circuit current, which reflects net ion transport, is continuously

recorded.

Experimental Procedure:

A basolateral-to-apical chloride gradient is established by using a low chloride

concentration in the apical bath.

Amiloride is added to the apical bath to block the epithelial sodium channel (ENaC).

Forskolin is added to the apical and basolateral baths to raise intracellular cAMP levels

and activate CFTR.

CP-628006 or another potentiator is added cumulatively to the apical bath to determine a

dose-response relationship.
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Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured

current is CFTR-dependent.

Data Analysis: The change in Isc in response to the potentiator is measured and used to

calculate EC₅₀ and Eₘₐₓ values.

Single-Channel Patch-Clamp Recording
This technique allows for the direct observation of the opening and closing of individual CFTR

channels.

Cell Preparation: Cells expressing the CFTR channel of interest (e.g., HEK293 cells) are

grown on glass coverslips.

Pipette Preparation: Borosilicate glass micropipettes are pulled to a fine tip and fire-polished.

The pipette is filled with a solution containing the ions to be studied.

Seal Formation: The micropipette is pressed against the cell membrane, and suction is

applied to form a high-resistance "gigaohm" seal.

Excised Inside-Out Patch Configuration: The pipette is pulled away from the cell to excise a

small patch of the membrane, with the intracellular side now facing the bath solution.

Recording Conditions: The excised patch is moved to a bath solution mimicking the

intracellular environment, containing ATP and the catalytic subunit of PKA to activate the

CFTR channels in the patch.

Data Acquisition: The current flowing through the single channel(s) in the patch is recorded

at a high sampling rate. The opening and closing of the channel are observed as discrete

steps in the current trace.

Drug Application: CP-628006 is added to the bath solution to observe its effect on channel

gating in real-time.

Data Analysis: The recordings are analyzed to determine the channel open probability (Po),

mean open time, and mean closed time.
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Workflow of Key Experimental Assays.

Conclusion
CP-628006 is a promising CFTR potentiator with a distinct pharmacological profile. Its ATP-

dependent mechanism of action differentiates it from other potentiators and offers a potential

avenue for combination therapies in the treatment of cystic fibrosis. The quantitative data and

experimental protocols provided in this guide serve as a valuable resource for researchers and

drug development professionals working to advance our understanding and treatment of this

debilitating disease. Further investigation into the precise binding site and the full extent of its

synergistic potential with other CFTR modulators is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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